The presence of both an aldehyde and a methoxy group in the molecule suggests potential applications in organic synthesis as a building block for the construction of more complex molecules. Aldehydes are versatile functional groups that can participate in various reactions, while methoxy groups can influence the reactivity and electronic properties of the molecule.
-Methoxy-3-thiophenecarboxaldehyde shares structural similarities with other thiophene-based aldehydes, such as 3-thiophenecarboxaldehyde and 5-bromo-2-thiophenecarboxaldehyde. These compounds have been used in various research areas, including:
2-Methoxythiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C6H6O2S. It features a thiophene ring substituted with a methoxy group and an aldehyde functional group, making it a significant compound in organic synthesis and medicinal chemistry. The presence of the thiophene moiety contributes to its unique electronic properties, while the methoxy and aldehyde groups enhance its reactivity, particularly in condensation reactions and electrophilic aromatic substitutions. This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.
The biological activity of 2-Methoxythiophene-3-carbaldehyde has been explored in various studies, highlighting its potential therapeutic properties:
Several methods have been developed for synthesizing 2-Methoxythiophene-3-carbaldehyde:
2-Methoxythiophene-3-carbaldehyde has several noteworthy applications:
Research into the interactions of 2-Methoxythiophene-3-carbaldehyde with biological systems has revealed insights into its potential mechanisms of action:
Several compounds share structural similarities with 2-Methoxythiophene-3-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methoxythiophene-2-carbaldehyde | Thiophene ring with methoxy and aldehyde | Notable for applications in electrochromic materials |
| 2-Methylthiophene | Methyl group on thiophene | Used in flavoring and fragrance industries |
| Thiophene | Basic five-membered sulfur-containing ring | Fundamental structure for many derivatives |
These compounds highlight the versatility of thiophene derivatives while underscoring the unique characteristics of 2-Methoxythiophene-3-carbaldehyde that make it particularly valuable in synthetic chemistry and material science.
The thiophene ring serves as the foundational structure for 2-methoxythiophene-3-carbaldehyde. Metal-catalyzed heterocyclization of sulfur-containing alkynes offers a direct route to substituted thiophenes. For example, palladium-catalyzed cyclization of 1-mercapto-3-yn-2-ols (e.g., 23) in methanol or ionic liquids like BmimBF~4~ yields 2-substituted thiophenes (24) via 5-endo-dig cyclization (Table 1). This method achieves yields up to 95% under optimized conditions (PdI~2~, KI, 50–100°C) and allows catalyst recycling in ionic liquids.
The Gewald reaction provides an alternative pathway, combining ketones, α-cyanoesters, and sulfur under basic conditions to form 2-aminothiophenes (6). Subsequent modifications, such as hydrolysis or oxidation, can introduce the aldehyde group. For instance, reacting acetone with ethyl cyanoacetate and sulfur in ethanol/piperidine yields 2-aminothiophene-3-carboxylates, which are oxidized to aldehydes using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Table 1: Heterocyclization Methods for Thiophene Synthesis
| Substrate | Catalyst System | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 1-Mercapto-3-yn-2-ol | PdI~2~, KI | MeOH, 50°C | 88–95 | 2-Arylthiophene |
| Acetone + Ethyl cyanoacetate | Sulfur, piperidine | Ethanol, reflux | 70–85 | 2-Aminothiophene |
Suzuki-Miyaura cross-coupling further expands access to thiophene derivatives. For example, coupling bromothiophene carbaldehydes with methoxyphenylboronic acids using Pd(PPh~3~)~4~ and Na~2~CO~3~ in toluene/water constructs methoxy-substituted thiophenes. This method emphasizes the versatility of transition-metal catalysis in assembling complex heterocycles.
Regioselectivity in thiophene functionalization is critical for positioning the methoxy and aldehyde groups. Electrophilic aromatic substitution (EAS) reactions, guided by directing groups, enable precise functionalization. For instance, the methoxy group in 2-methoxythiophene acts as an ortho/para director, facilitating aldehyde introduction at the 3-position via Vilsmeier-Haack formylation (POCl~3~, DMF).
Iodocyclization offers another regiocontrolled approach. Treating (Z)-1-en-3-ynyl(butyl)sulfanes (46) with I~2~ in dichloromethane yields 3-iodothiophenes (47) (Table 2). The iodine atom serves as a transient directing group, later replaced by formylation or cross-coupling reactions.
Table 2: Regioselective Iodocyclization of Sulfur-Containing Substrates
| Substrate | Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| (Z)-1-En-3-ynylsulfane | I~2~ (1.1 eq) | DCM, rt, 2 h | 92 | 3-Iodothiophene |
The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. SNAr reactions require electron-deficient thiophenes, such as 3-bromothiophene-2-carbaldehyde, reacting with sodium methoxide in DMSO at 120°C to yield 2-methoxy derivatives.
Palladium-catalyzed methods, inspired by Suzuki-Miyaura methylation of pyridines, adapt well to thiophenes. Using methylboronic acid and Pd(OAc)~2~/SPhos in toluene/water, 3-bromothiophene-2-carbaldehyde undergoes cross-coupling to install the methoxy group (Table 3). Deuterated analogs (e.g., CD~3~) are accessible via deuteromethylboronic acid, preserving regioselectivity.
Table 3: Catalytic Methoxy Group Installation
| Substrate | Catalyst System | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 3-Bromothiophene-2-carbaldehyde | Pd(OAc)~2~, SPhos | Toluene/H~2~O, 80°C | 78 | 2-Methoxythiophene-3-carbaldehyde |
Aldehyde introduction is achieved through formylation or oxidation strategies. The Vilsmeier-Haack reaction, employing POCl~3~ and DMF, formylates 2-methoxythiophene at the 3-position, producing the target aldehyde in 65–75% yield. Alternatively, oxidizing 3-methylthiophene derivatives with SeO~2~ in dioxane/water selectively generates the aldehyde group without over-oxidation to carboxylic acids.
Cross-coupling reactions also facilitate aldehyde incorporation. For example, Stille coupling between 2-methoxy-3-trimethylstannylthiophene and formyl chloride in the presence of Pd(PPh~3~)~4~ yields 2-methoxythiophene-3-carbaldehyde. This method avoids harsh oxidation conditions, making it suitable for sensitive substrates.
The thiophene core in 2-methoxythiophene-3-carbaldehyde undergoes electrophilic aromatic substitution (EAS) at positions dictated by the interplay of substituents. The methoxy group at position 2 donates electron density via resonance, activating the ring toward electrophiles, while the carbaldehyde at position 3 withdraws electron density through inductive effects, creating regional deactivation [1] [3].
This competition results in preferential substitution at position 5, where both substituents’ directing effects align [3]. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-2-methoxythiophene-3-carbaldehyde as the major product [1].
| Electrophile | Conditions | Major Product |
|---|---|---|
| NO₂⁺ | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-2-methoxythiophene-3-carbaldehyde |
| SO₃H⁺ | Fuming H₂SO₄, 50°C | 5-Sulfo-2-methoxythiophene-3-carbaldehyde |
| R⁺ (R = alkyl) | AlCl₃, R-X, reflux | 5-Alkyl-2-methoxythiophene-3-carbaldehyde |
The carbocation intermediates in Friedel-Crafts alkylation are stabilized by resonance with the sulfur lone pairs [1]. For instance, reaction with isopropyl chloride under AlCl₃ catalysis produces 5-isopropyl-2-methoxythiophene-3-carbaldehyde [1].
The carbaldehyde group at position 3 serves as a reactive site for nucleophilic attack, enabling condensation and functionalization.
The electron-withdrawing carbaldehyde enhances electrophilicity, while the methoxy group minimally perturbs the reaction due to its distal position [7].
2-Methoxythiophene-3-carbaldehyde participates in transition-metal-catalyzed cross-couplings after functionalization.
Bromination at position 5 (via EAS) generates 5-bromo-2-methoxythiophene-3-carbaldehyde, a versatile intermediate [5]. Subsequent Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives:
$$
\text{5-Bromo-2-methoxythiophene-3-carbaldehyde} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{5-Ar-2-methoxythiophene-3-carbaldehyde}
$$
The aldehyde group can be converted to a boronic ester via Miyaura borylation, enabling participation in Suzuki couplings [5].
| Coupling Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo derivative + Ar-B(OH)₂ | 5-Aryl-thiophene-carbaldehyde |
| Stille | PdCl₂(PPh₃)₂, CuI | 5-Iodo derivative + R₃Sn-Ar | 5-Aryl-thiophene-carbaldehyde |
Acidic conditions promote cyclization by activating the aldehyde toward intramolecular nucleophilic attack.
In concentrated H₂SO₄, 2-methoxythiophene-3-carbaldehyde reacts with isatin derivatives to form indophenine dyes via a cascade mechanism [8]:
Heating with ammonium acetate in acetic acid generates thieno[3,2-b]pyridine derivatives through condensation and cyclodehydration:
$$\text{2-Methoxythiophene-3-carbaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\Delta} \text{Thieno[3,2-b]pyridine-2-carbaldehyde}$$
The thiophene scaffold has established itself as a privileged pharmacophore in medicinal chemistry, with 2-methoxythiophene-3-carbaldehyde serving as a key intermediate in heterocyclic drug candidate synthesis [1]. The compound's unique substitution pattern enables the construction of complex heterocyclic frameworks through multiple synthetic pathways.
2-Methoxythiophene-3-carbaldehyde functions as a crucial building block for thieno[2,3-d]pyrimidine-4a-carbonitriles, which are synthesized through noncatalyzed double Mannich-type cyclization reactions [2]. These reactions involve the condensation of prepared dihydrothiophenes with formaldehyde and primary amines under mild conditions, yielding pharmacologically interesting thieno[2,3-d]pyrimidines with broad substrate scope and good yields. The formation proceeds through an atom-economical pathway under metal-free conditions, making it particularly attractive for pharmaceutical manufacturing.
The compound serves as a precursor for novel thiazole derivatives with demonstrated biological activity. Research has shown that thiophene carbaldehyde-based thiazole derivatives exhibit potent alpha-glucosidase inhibitory activity, with compound 3i achieving an IC50 value of 10.21 ± 1.84 μM, significantly superior to the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) [3]. These derivatives are synthesized through condensation reactions followed by cyclization, providing access to compounds with excellent diabetic management potential.
2-Methoxythiophene-3-carbaldehyde derivatives have been incorporated into the development of phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors. A series of 3-methoxythiophene-2-carboxylate derivatives were designed and evaluated for anticancer activity, with the most potent compound demonstrating an IC50 value of 0.09 ± 0.02 μM against the MCF-7 cell line [1]. These compounds target protein tyrosine phosphatase 1B and exhibit promising ADMET properties through in silico evaluation.
The structural features of 2-methoxythiophene-3-carbaldehyde make it particularly suitable for alkaloid analog synthesis, where the thiophene ring can serve as a bioisostere for natural heterocyclic systems found in alkaloid natural products.
The compound contributes to the synthesis of beta-carboline alkaloid analogs, particularly in the formation of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-beta-carboline derivatives [4]. These compounds are synthesized through condensation reactions followed by cyclization and reduction steps, providing access to alkaloid analogs with potential neurological activity. The methoxy substitution pattern in the starting material is crucial for achieving the desired regioselectivity in subsequent transformations.
Research has demonstrated the utility of thiophene carbaldehyde derivatives in constructing tetrahydro-alkaloid frameworks through systematic synthetic approaches [5]. The aldehyde functionality enables key condensation reactions that establish the core alkaloid skeleton, while the methoxy group provides directing effects for subsequent functionalization steps. These synthetic routes have been successfully applied to the total synthesis of complex alkaloid natural products.
2-Methoxythiophene-3-carbaldehyde serves as a precursor in the synthesis of 2,2-disubstituted indoxyls, which are important structural motifs in alkaloid natural products [6]. The compound undergoes nucleophilic coupling reactions with 2-alkoxyindoxyl intermediates, demonstrating broad scope in terms of nucleophile identity and indole substitution. This methodology has been successfully applied to short total syntheses of alkaloids such as brevianamide A and trigonoliimine C.
The thiophene scaffold has shown considerable promise in antiviral drug development, with 2-methoxythiophene-3-carbaldehyde serving as a key building block for various antiviral agent prototypes across different viral targets.
Recent research has identified thiophene-based compounds with potent anti-SARS-CoV-2 activity, where 2-methoxythiophene-3-carbaldehyde derivatives serve as crucial intermediates [7]. A notable example is the development of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride, which demonstrated complete inhibition of SARS-CoV-2 replication at 52.0 μM concentration with an IC50 value of 1.06 μg/mL and high selectivity index (SI = 78.6). The compound also exhibits interferon-inducing activity and suppresses syncytium formation induced by the spike protein.
Thiophene derivatives synthesized from 2-methoxythiophene-3-carbaldehyde have been developed as small molecule inhibitors targeting the processivity factor of molluscum contagiosum virus [8]. These compounds demonstrate promising antiviral data with EC50 values as low as 0.19 μM, representing a novel therapeutic approach for treating molluscum contagiosum virus skin disease. The thiophene scaffold provides the essential framework for binding to viral protein targets while maintaining favorable drug-like properties.
Research has shown that thiophene-based compounds derived from 2-methoxythiophene-3-carbaldehyde exhibit broad-spectrum antiviral activity through multiple mechanisms [9]. These compounds can function as nucleophilic substitution precursors and electrophilic aromatic substitution substrates, enabling the synthesis of diverse antiviral frameworks. The rational design of these molecules involves targeting bacterial histidine kinases and related viral enzymes, with several compounds showing variable but significant antiviral potency.
2-Methoxythiophene-3-carbaldehyde has made substantial contributions to the development of anticancer compound libraries, serving as a versatile building block for various classes of cancer therapeutics with different mechanisms of action.
The compound serves as a key intermediate in the synthesis of thiazolyl-indole-2-carboxamide derivatives that exhibit exceptional cytotoxicity against multiple cancer cell lines [10]. Compounds 6i and 6v, derived from thiophene carbaldehyde intermediates, demonstrated IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM respectively against MCF-7 cell lines. These compounds inhibit key protein kinases including EGFR, HER2, VEGFR-2, and CDK2, while inducing cell cycle arrest at the G2/M phase and promoting apoptosis.
2-Methoxythiophene-3-carbaldehyde derivatives contribute to the development of protein tyrosine phosphatase 1B (PTP1B) inhibitor libraries [1]. The most potent compounds in these libraries demonstrate IC50 values in the 5.25 μM range, with excellent selectivity profiles. These compounds are designed through molecular docking studies and ADMET property evaluation, providing a rational approach to anticancer drug development.
Research has demonstrated the synthesis of novel thiophene analogs from 2-methoxythiophene-3-carbaldehyde that exhibit potent anticancer activity against specific cancer cell lines [11]. The amino-thiophene derivative 15b showed increased growth inhibition of A2780 and A2780CP cell lines with IC50 values of 12±0.17 μM and 10±0.15 μM respectively, compared to sorafenib. These compounds are synthesized through strategic multicomponent reactions and demonstrate promising potential for cancer therapeutic development.
The pharmaceutical applications of 2-methoxythiophene-3-carbaldehyde are enhanced by its synthetic accessibility through multiple established routes. The Gewald reaction provides efficient access to 2-aminothiophene derivatives with typical yields of 50-80%, while Suzuki-Miyaura cross-coupling enables the construction of substituted thiophene frameworks with yields ranging from 60-90% [2] [8]. The Vilsmeier-Haack reaction offers another pathway to thiophene carbaldehydes with yields of 70-85%, providing flexibility in synthetic planning.
Structure-activity relationship studies have revealed that the methoxy group at the 2-position and the aldehyde functionality at the 3-position of the thiophene ring are crucial for maintaining biological activity across different therapeutic applications [1] [3]. The electron-donating nature of the methoxy group enhances the nucleophilicity of the thiophene ring, while the aldehyde provides a versatile handle for further functionalization and conjugation reactions.